molecular formula C17H18N2O3S B11789754 6-(4-Ethoxy-2-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid

6-(4-Ethoxy-2-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid

Cat. No.: B11789754
M. Wt: 330.4 g/mol
InChI Key: ZSLOSDYGRLBMCY-UHFFFAOYSA-N
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Description

6-(4-Ethoxy-2-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles. This compound is characterized by its unique structure, which includes an ethoxy group, a methylphenyl group, and a carboxylic acid group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethoxy-2-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thiazole and imidazole precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure efficient production. Additionally, purification techniques like crystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethoxy-2-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as halides and amines. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

6-(4-Ethoxy-2-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-(4-Ethoxy-2-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methoxy-2-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid
  • 6-(4-Ethoxy-2-chlorophenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid
  • 6-(4-Ethoxy-2-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxamide

Uniqueness

Compared to similar compounds, 6-(4-Ethoxy-2-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

6-(4-ethoxy-2-methylphenyl)-3,5-dimethylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid

InChI

InChI=1S/C17H18N2O3S/c1-5-22-12-6-7-13(9(2)8-12)14-10(3)19-11(4)15(16(20)21)23-17(19)18-14/h6-8H,5H2,1-4H3,(H,20,21)

InChI Key

ZSLOSDYGRLBMCY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(N3C(=C(SC3=N2)C(=O)O)C)C)C

Origin of Product

United States

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